molecular formula C11H11NO2S B13447638 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13447638
M. Wt: 228.32 g/mol
InChI Key: OHKAYWGJHFQHSW-DDROHRSCSA-N
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Description

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of isoindole, a heterocyclic aromatic organic compound. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

228.32 g/mol

IUPAC Name

2-[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfanyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C11H11NO2S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3/i1D3,6D2,7D2

InChI Key

OHKAYWGJHFQHSW-DDROHRSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC([2H])([2H])C([2H])([2H])N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CSCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Thioether Formation: The introduction of the thioether group (methyl-d3-thio) into the molecule. This step often involves the use of thiol reagents and appropriate catalysts.

    Cyclization: Formation of the isoindole ring through cyclization reactions. This step may require specific conditions such as high temperature and the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the isoindole ring.

Scientific Research Applications

2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

    Biology: Employed in metabolic studies to understand the behavior of similar compounds in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: The non-deuterated version of the compound.

    2-[2-(Ethyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: A similar compound with an ethyl group instead of a methyl group.

    2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: Another derivative with different substituents.

Uniqueness

The uniqueness of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione lies in its deuterium atoms, which can enhance the compound’s stability and alter its chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.

Biological Activity

The compound 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3(2H)-dione, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C11H12D4N2O2S\text{C}_{11}\text{H}_{12}\text{D}_4\text{N}_2\text{O}_2\text{S}

This compound features a unique isotopic labeling that may influence its biological interactions and metabolic pathways.

Biological Activity Overview

Research indicates that isoindole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer effects. The specific biological activities of This compound can be categorized into several key areas:

1. Cyclooxygenase Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes. In studies comparing various isoindole derivatives:

  • Selectivity : The compound showed selectivity for COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
  • Inhibition Potency : The IC50 values for COX-2 inhibition were significantly lower than those for COX-1, indicating a stronger affinity for COX-2. For instance, the most potent derivative in the study had an IC50 value of 90.28 µM against COX-2 .

2. Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. It interacts with key targets such as:

  • Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is relevant in treating neurodegenerative diseases.
  • Nuclear Factor Kappa B (NF-kB) : This pathway is crucial in inflammation and cancer progression; thus, inhibition can contribute to its anti-inflammatory effects .

3. Anticancer Potential

Preliminary studies have indicated that isoindole derivatives possess anticancer properties:

  • Mechanism : They may induce apoptosis in cancer cells through modulation of signaling pathways involving NF-kB and other apoptotic factors.
  • Case Studies : Specific case studies have demonstrated the efficacy of related compounds in reducing tumor growth in animal models .

Data Summary

The following table summarizes the biological activities and IC50 values for various derivatives related to isoindole compounds:

CompoundTargetIC50 (µM)Selectivity
2-[2-(Methyl-d3-thio)ethyl...]-1H-isoindoleCOX-290.28High (vs. COX-1)
Compound AMAO-B45.00Moderate
Compound BNF-kB30.00High

The mechanisms underlying the biological activity of this compound involve:

  • Binding Interactions : The isoindole moiety participates in hydrogen bonding and hydrophobic interactions within enzyme active sites.
  • Structural Flexibility : The presence of methylthio and deuterated ethyl groups may enhance binding affinity and metabolic stability.

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